Pyrithyldione
Overview
Description
Pyrithyldione, also known by trade names such as Benedorm , Didropyridine , and Presidon , was invented in 1949 as a psychoactive drug . Initially used as a hypnotic or sedative, it was considered less toxic than barbiturates. due to adverse effects, this compound is no longer in use today.
Mechanism of Action
Target of Action
Pyrithyldione is a sedative and hypnotic drug . It is known to interact with the central nervous system and increase its depressant activities .
Mode of Action
It is known to induce CYP2D6, an important enzyme involved in drug metabolism . This compound may increase the central nervous system depressant (CNS depressant) activities of various substances .
Biochemical Pathways
It is known that this compound can increase the o-demethylation of codeine by 20%, suggesting it may influence pathways involving codeine metabolism .
Result of Action
This compound is known to have sedative and hypnotic effects . It was indicated in mild cases of insomnia and in small doses as a sedative agent during the day . It was withdrawn from the market due to several cases of agranulocytosis .
Biochemical Analysis
Biochemical Properties
Pyrithyldione plays a role in biochemical reactions by interacting with various enzymes and proteins. One of its notable interactions is with the enzyme cytochrome P450 2D6 (CYP2D6). This compound acts as an inducer of CYP2D6, although it is not as potent as glutethimide. This induction increases the O-demethylation of codeine by approximately 20% . Additionally, this compound’s interaction with gamma-aminobutyric acid (GABA) receptors contributes to its sedative effects .
Cellular Effects
This compound affects various types of cells and cellular processes. It primarily influences the central nervous system by enhancing the activity of GABA receptors, leading to increased inhibitory neurotransmission. This results in sedative and hypnotic effects. This compound also induces CYP2D6, which can alter the metabolism of other drugs processed by this enzyme . The compound’s impact on cell signaling pathways, gene expression, and cellular metabolism is primarily related to its modulation of GABAergic activity and enzyme induction.
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with GABA receptors and CYP2D6. By binding to GABA receptors, this compound enhances the receptor’s response to the neurotransmitter GABA, leading to increased inhibitory signaling in the central nervous system. This action is responsible for its sedative and hypnotic effects. Additionally, this compound induces the expression of CYP2D6, which increases the enzyme’s activity and affects the metabolism of other drugs .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time due to its stability and degradation. This compound is relatively stable under controlled conditions, but its long-term effects on cellular function have been observed. Studies have shown that prolonged exposure to this compound can lead to agranulocytosis, a condition characterized by a severe reduction in white blood cells . This adverse effect highlights the importance of monitoring the compound’s stability and degradation over time.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At therapeutic doses, this compound exhibits sedative and hypnotic effects without significant toxicity. At higher doses, the compound can cause adverse effects, including central nervous system depression and agranulocytosis . These findings underscore the importance of determining the appropriate dosage to minimize toxic effects while achieving the desired therapeutic outcomes.
Metabolic Pathways
This compound is involved in metabolic pathways that include its interaction with CYP2D6. The induction of CYP2D6 by this compound enhances the enzyme’s activity, leading to increased metabolism of substrates such as codeine . This interaction can affect metabolic flux and metabolite levels, influencing the pharmacokinetics of co-administered drugs.
Transport and Distribution
This compound is transported and distributed within cells and tissues through various mechanisms. It is known to cross the blood-brain barrier, allowing it to exert its effects on the central nervous system. The compound’s distribution is influenced by its lipophilicity, which facilitates its accumulation in fatty tissues . Additionally, this compound’s interaction with transporters and binding proteins can affect its localization and concentration within different tissues.
Subcellular Localization
The subcellular localization of this compound is primarily within the central nervous system, where it interacts with GABA receptors. Its activity is influenced by its ability to cross the blood-brain barrier and accumulate in neural tissues. This compound’s localization to specific compartments, such as synaptic membranes, enhances its interaction with GABA receptors and contributes to its sedative effects .
Preparation Methods
Synthetic Routes:: Pyrithyldione can be synthesized through various methods. One notable improvement was patented by Roche in 1959 . Unfortunately, detailed synthetic routes are scarce in the literature.
Industrial Production:: Information on large-scale industrial production methods for this compound is limited. It was primarily manufactured for pharmaceutical purposes.
Chemical Reactions Analysis
Reactivity:: Pyrithyldione is a cyclic compound with a pyridine ring and two carbonyl groups. It can undergo various reactions, including:
Oxidation: Potential oxidation of the carbonyl groups.
Reduction: Reduction of the pyridine ring or carbonyl groups.
Substitution: Substitution reactions at the pyridine nitrogen.
Other Transformations: Ring-opening reactions or cyclizations.
Common Reagents and Conditions:: Specific reagents and conditions for this compound reactions are not extensively documented. standard organic chemistry reagents (e.g., reducing agents, oxidizing agents) would likely be involved.
Major Products:: The major products formed during this compound reactions would depend on the specific reaction conditions. Further research is needed to explore these products comprehensively.
Scientific Research Applications
Pyrithyldione’s applications span several fields:
Medicine: Historically used as a sedative-hypnotic, although its use declined due to adverse effects.
Chemistry: Studying its reactivity and potential derivatives.
Biology: Investigating its effects on cellular processes.
Industry: Limited applications, but its synthesis and properties remain of interest.
Comparison with Similar Compounds
Pyrithyldione’s uniqueness lies in its structure—a tetrahydropyridine with two carbonyl groups. Similar compounds include methyprylon and glutethimide, both of which were also used as sedatives but faced safety concerns .
Properties
IUPAC Name |
3,3-diethyl-1H-pyridine-2,4-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NO2/c1-3-9(4-2)7(11)5-6-10-8(9)12/h5-6H,3-4H2,1-2H3,(H,10,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NZASCBIBXNPDMH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1(C(=O)C=CNC1=O)CC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4045262 | |
Record name | Pyrithyldione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4045262 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
167.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
77-04-3 | |
Record name | Pyrithyldione | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=77-04-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Pyrithyldione [INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000077043 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Pyrithyldione | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB13331 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | pyrithyldione | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=758237 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
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Record name | pyrithyldione | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=89733 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
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Record name | Pyrithyldione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4045262 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Pyrithyldione | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.910 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | PYRITHYLDIONE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8AB20823CK | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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